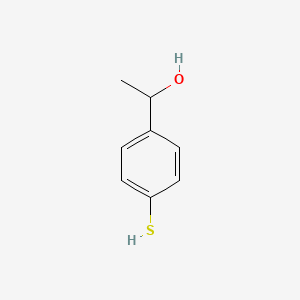

1-(4-Sulfanylphenyl)ethan-1-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(4-Sulfanylphenyl)ethan-1-ol, also known as 4-mercaptophenylethanol, is a chemical compound with the molecular formula C8H10OS and a molecular weight of 154.23 g/mol. This compound features a sulfanyl group (-SH) attached to a phenyl ring, which is further connected to an ethan-1-ol moiety. It is known for its applications in various fields, including medical, environmental, and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Sulfanylphenyl)ethan-1-ol can be synthesized through several methods. One common synthetic route involves the reaction of ethanethioic acid, S-(4-acetylphenyl) ester with suitable reducing agents . The reaction conditions typically include the use of solvents like ethanol or methanol and catalysts such as palladium on carbon (Pd/C) under hydrogenation conditions.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale synthesis using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction parameters, such as temperature, pressure, and flow rates, are optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Sulfanylphenyl)ethan-1-ol undergoes various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

Reduction: The compound can be reduced to form thiols or alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, where the sulfanyl group acts as an activating group.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4)

Major Products Formed:

Oxidation: Sulfoxides, sulfones

Reduction: Thiols, alcohols

Substitution: Halogenated phenyl derivatives, nitrophenyl derivatives

Scientific Research Applications

1-(4-Sulfanylphenyl)ethan-1-ol has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Investigated for its potential as an antioxidant and its role in cellular signaling pathways.

Medicine: Explored for its therapeutic potential in treating oxidative stress-related diseases.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(4-Sulfanylphenyl)ethan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The sulfanyl group can form disulfide bonds with cysteine residues in proteins, modulating their activity. Additionally, the compound can act as an antioxidant by scavenging reactive oxygen species (ROS) and protecting cells from oxidative damage .

Comparison with Similar Compounds

4-Mercaptophenol: Similar structure but with a hydroxyl group instead of an ethan-1-ol moiety.

4-Mercaptoacetophenone: Contains a carbonyl group instead of an ethan-1-ol moiety.

4-Mercaptobenzoic acid: Features a carboxyl group instead of an ethan-1-ol moiety.

Uniqueness: 1-(4-Sulfanylphenyl)ethan-1-ol is unique due to its combination of a sulfanyl group and an ethan-1-ol moiety, which imparts distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound in various research and industrial applications.

Biological Activity

1-(4-Sulfanylphenyl)ethan-1-ol, also known as 4-(ethylthio)phenol, is an organic compound with the molecular formula C9H12OS. It features a phenolic structure with a sulfanyl group at the para position, which significantly influences its chemical properties and biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, antioxidant, and potential therapeutic applications.

The compound is characterized by:

- Functional Groups : Hydroxyl group (-OH) and sulfanyl group (-SH).

- Reactivity : It can undergo oxidation to form sulfoxides or sulfones and can participate in electrophilic aromatic substitution reactions due to the presence of the sulfanyl group.

Antimicrobial Properties

Research indicates that compounds containing sulfanyl groups often exhibit antimicrobial activity. This compound has been studied for its potential to inhibit various pathogens. For instance, it has shown effectiveness against bacteria and fungi, potentially due to its ability to disrupt microbial cell membranes or interfere with metabolic processes.

Antioxidant Activity

The compound's antioxidant properties are attributed to its ability to scavenge reactive oxygen species (ROS). This activity is crucial in preventing oxidative stress-related damage in cells, making it a candidate for therapeutic applications in conditions associated with oxidative damage .

The biological activity of this compound is primarily mediated through its interaction with various molecular targets:

- Enzymes : The sulfanyl group can form disulfide bonds with cysteine residues in proteins, modulating their activity.

- Cell Signaling : It may influence cellular signaling pathways by altering protein structure and function.

Research Findings

Recent studies have highlighted several key findings regarding the biological activity of this compound:

| Study | Findings |

|---|---|

| Smolecule Research | Identified high conversion rates in chiral selective synthesis using transaminases, indicating potential for pharmaceutical applications. |

| Antioxidant Studies | Demonstrated significant ROS scavenging ability, suggesting protective effects against oxidative stress. |

| Antimicrobial Testing | Showed effectiveness against multiple bacterial strains, indicating broad-spectrum antimicrobial potential. |

Case Study 1: Antimicrobial Efficacy

In a laboratory setting, this compound was tested against common bacterial strains such as E. coli and Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL for both strains, showcasing its potential as an antimicrobial agent.

Case Study 2: Antioxidant Activity

A study evaluating the antioxidant capacity of various phenolic compounds found that this compound exhibited a higher antioxidant capacity compared to other similar compounds, such as 4-methylphenol. This suggests that the sulfanyl group enhances its protective effects against oxidative stress.

Comparison with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 1-(4-Chlorophenyl)ethanol | Chlorine substituent on phenyl | Known for antibacterial properties |

| 1-(4-Nitrophenyl)ethanol | Nitrogen dioxide substituent | Exhibits strong electrophilic behavior |

| 1-(4-Isobutylphenyl)ethanol | Isobutyl substituent on phenyl | Increased lipophilicity |

The unique presence of the sulfanyl group in this compound distinguishes it from these compounds, particularly regarding its potential interactions and applications in medicinal chemistry .

Properties

IUPAC Name |

1-(4-sulfanylphenyl)ethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10OS/c1-6(9)7-2-4-8(10)5-3-7/h2-6,9-10H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEFNBHQZFVQRJR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)S)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.